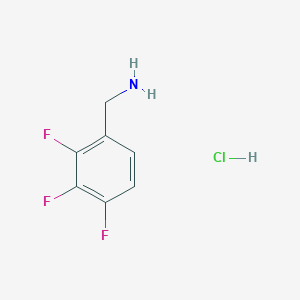

N-(2,3,4-trifluoro-6-nitrophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,3,4-trifluoro-6-nitrophenyl)acetamide, also known as TFM, is a potent inhibitor of the enzyme acetylcholinesterase. It has been extensively studied for its potential use as an insecticide, as well as for its ability to treat neurological disorders such as Alzheimer's disease. In

Scientific Research Applications

Antibacterial Applications

N-(2,3,4-trifluoro-6-nitrophenyl)acetamide derivatives have been synthesized and evaluated for antibacterial properties. Notably, certain compounds demonstrated significant activity against various bacteria like Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus (Alharbi & Alshammari, 2019).

Solvatochromism and Molecular Interactions

Studies on the solvatochromism of heteroaromatic compounds, including N-(4-Methyl-2-nitrophenyl)acetamide, a structurally similar compound, revealed insights into molecular interactions involving hydrogen bonds. This research provides a deeper understanding of molecular behaviors in different environments (Krivoruchka et al., 2004).

Photoreactions and Solvent Interactions

A study investigated the photoreactions of flutamide, a compound structurally related to this compound, in different solvents. The findings highlighted the impact of solvent type on the photo-induced reactions of such compounds (Watanabe et al., 2015).

Crystallography and Molecular Structure

Crystallographic studies of compounds structurally akin to this compound, such as 2-Chloro-N-(3-methylphenyl)acetamide, have provided insights into the molecular structure, revealing details like bond conformations and intermolecular hydrogen bonding patterns (Gowda et al., 2007).

Metabolite Detection and Pharmaceutical Analysis

Research on the metabolism of flutamide, a compound similar to this compound, identified new metabolites and their pathways. Such studies are crucial for understanding the pharmacokinetics and toxicology of related compounds (Goda et al., 2006).

Green Synthesis and Industrial Applications

The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, a compound related to this compound, using novel catalytic methods, highlights the potential for environmentally friendly industrial production of similar compounds (Zhang, 2008).

Mechanism of Action

Target of Action

Similar compounds have been shown to act on penicillin-binding proteins , which play a crucial role in bacterial cell wall synthesis.

Mode of Action

It’s hypothesized that the compound might interact with its targets, possibly penicillin-binding proteins, promoting cell lysis .

Biochemical Pathways

If the compound acts on penicillin-binding proteins, it could potentially disrupt bacterial cell wall synthesis, leading to cell death .

Pharmacokinetics

A similar compound was reported to have an excellent pharmacokinetic profile, indicating good parameters for oral use .

Result of Action

If the compound acts on penicillin-binding proteins, it could lead to bacterial cell lysis .

properties

IUPAC Name |

N-(2,3,4-trifluoro-6-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O3/c1-3(14)12-8-5(13(15)16)2-4(9)6(10)7(8)11/h2H,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGFIVJDHLSXMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C=C1[N+](=O)[O-])F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B3017338.png)

![4-(4-Fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B3017339.png)

![(Z)-3,4,5-triethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3017340.png)

![N,N-dimethyl-N'-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B3017343.png)

![(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B3017345.png)

![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-4-(4-methylphenyl)butan-1-one;hydrochloride](/img/structure/B3017347.png)

![3-Methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3017348.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3017352.png)

![8-chloro-3-(4-ethylphenyl)-N-(3-methoxypropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B3017355.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3017356.png)

![2-[6-(ethanesulfonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B3017358.png)